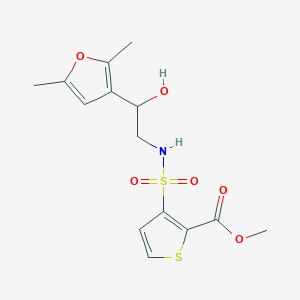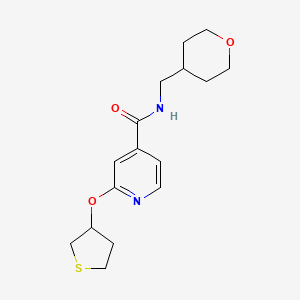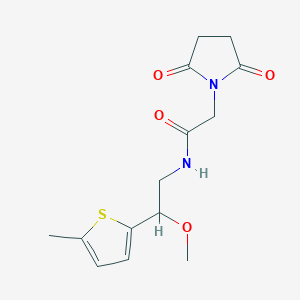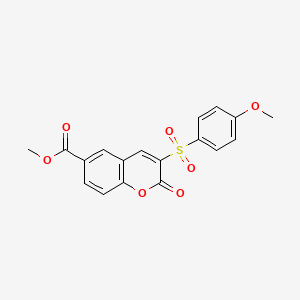
6-ethoxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of “6-ethoxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide” is C16H19N3O3. The molecular weight is 301.346.Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Aplicaciones Científicas De Investigación
Structural Basis and Molecular Recognition
Research has detailed the synthesis and structural analysis of bis-pyrimidine compounds, highlighting the synthesis process and characterizing these compounds through elemental analyses, NMR, and X-ray diffraction. These studies have also explored noncovalent interactions involving aromatic moieties using DFT calculations, providing insights into the anti-bacterial properties of these compounds against various bacterial strains (Roy et al., 2014).
Synthesis and Antimicrobial Applications
Novel synthesis methods have been developed for creating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors, showing significant anti-inflammatory and analgesic activities. These methods offer a new pathway to design compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Organogel Formation and Aggregation
The design and preparation of perylenetetracarboxylic diimide (PDI) compounds, substituted with hydrophobic and hydrophilic groups, have been studied for their ability to form fluorescent gels. This research contributes to understanding the roles of amphiphilic properties and side-chain conformations in controlling the gelating properties of PDI molecules, useful for novel organogel applications (Wu et al., 2011).
Anticancer and Anti-inflammatory Properties
Compounds with pyrimidine structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the potential therapeutic benefits of these chemical structures. The synthesis pathways and biological evaluations indicate a promising direction for future drug development (Rahmouni et al., 2016).
Advances in Phosphodiesterase Inhibitors
The discovery and development of novel pyrimidine-5-carboxamide derivatives, particularly avanafil, highlight the compound's potent relaxant effects on isolated rabbit cavernosum. This indicates the compound's significance as a highly selective phosphodiesterase 5 inhibitor, underpinning its therapeutic application in treating erectile dysfunction (Sakamoto et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-15-10-13(18-11-19-15)16(20)17-9-8-12-6-4-5-7-14(12)21-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHFDVWOGPJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)
![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)
![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)
![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)




![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)
![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)